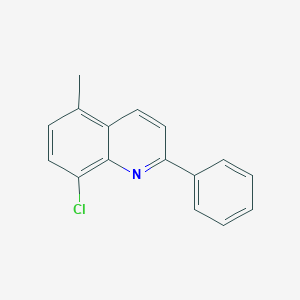![molecular formula C10H8Cl2O2 B14001531 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone CAS No. 1905-26-6](/img/structure/B14001531.png)
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a phenyl ring. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone typically involves the reaction of 4-chloroacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
4-chloroacetophenone+chloroacetyl chlorideAlCl3this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of compounds with anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property makes it useful as a biochemical tool for studying enzyme function and as a potential therapeutic agent.
相似化合物的比较
2-Chloro-1-(4-morpholinyl)ethanone: Similar structure but with a morpholine ring instead of a phenyl ring.
4-Methoxy-2-chloroacetophenone: Contains a methoxy group instead of a chloroacetyl group.
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone): Contains a piperazine ring and two chloroacetyl groups.
Uniqueness: 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone is unique due to its specific combination of a chloroacetyl group and a phenyl ring, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
1905-26-6 |
|---|---|
分子式 |
C10H8Cl2O2 |
分子量 |
231.07 g/mol |
IUPAC 名称 |
2-chloro-1-[4-(2-chloroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8Cl2O2/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4H,5-6H2 |
InChI 键 |
VBFMNIIECWURAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)CCl)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



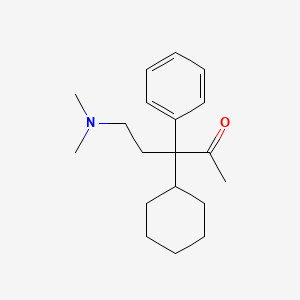
![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
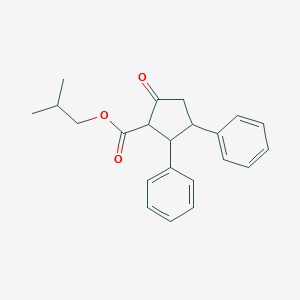


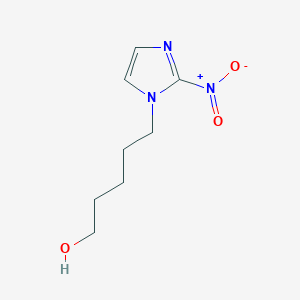
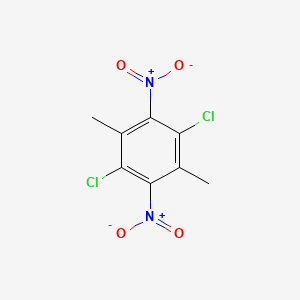
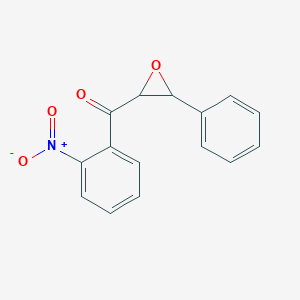
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
